N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O2/c25-21-6-8-22(9-7-21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-4-2-1-3-5-20/h1-9H,10-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASCUOZXBSWSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves the following steps :
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.
Coupling with Oxane Carboxamide: The intermediate is then coupled with 4-phenyloxane-4-carboxamide under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and oxane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents at specific positions within the molecule .
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications :
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying dopamine D4 receptor interactions and signaling pathways.
Medicine: The compound’s high affinity for dopamine D4 receptors makes it a potential candidate for developing therapeutic agents for neurological disorders.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with dopamine D4 receptors . The compound binds selectively to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can affect various physiological processes, including neurotransmission and receptor-mediated cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural similarities and differences between the target compound and key analogs from the evidence:
Key Observations :
- Piperazine vs.
- Substituent Effects : The 4-chlorophenyl group is conserved in most analogs, suggesting its role in target binding. However, substituents like methoxyphenyl or furan modulate electronic properties and solubility.
- Carboxamide Linkage : Present in all compounds, this group facilitates hydrogen bonding, critical for receptor affinity or crystallinity .
Physicochemical Data Limitations
Notable data gaps in the evidence include:
- Missing melting points, solubility, and LogP values for most compounds.
- Limited in vitro or in vivo pharmacological profiling (e.g., IC50, Ki values).
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide, often referred to in literature as a derivative of piperazine, has garnered attention for its significant biological activities. This compound is particularly noted for its interactions with various neurotransmitter receptors, especially dopamine receptors, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 343.85 g/mol. The structure features a piperazine ring, which is crucial for its biological activity, particularly in modulating neurotransmitter systems.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily through its interaction with dopamine receptors. Research indicates that it has a high affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, demonstrating selectivity over other receptor subtypes such as D2 and serotonin receptors . This selectivity may suggest potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Table 1: Affinity of this compound at Various Receptors
| Receptor Type | Affinity (IC50) |
|---|---|
| Dopamine D4 | 0.057 nM |
| Dopamine D2 | >10,000 nM |
| Serotonin 5-HT1A | Not specified |
The mechanism by which this compound exerts its effects involves binding to the dopamine D4 receptor, which plays a significant role in the modulation of mood and cognition. The high selectivity for D4 over D2 suggests that it may have fewer side effects typically associated with broader dopamine receptor antagonists.
Case Studies and Research Findings
- Dopamine Receptor Binding Studies : In one study, various derivatives were synthesized and tested for their binding affinities to dopamine receptors. The compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide was highlighted for its exceptional selectivity towards the D4 receptor .
- Anticancer Activity : Another investigation into related compounds showed that derivatives containing the piperazine moiety exhibited anticancer properties, although specific data on this compound was limited . However, the structural similarities suggest potential for similar activity.
- Inhibition Studies : Additional research has focused on enzyme inhibition properties of piperazine derivatives. Compounds similar to this compound have shown moderate to strong inhibitory activity against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease through cholinergic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
